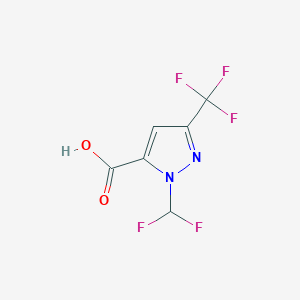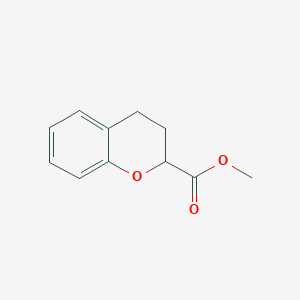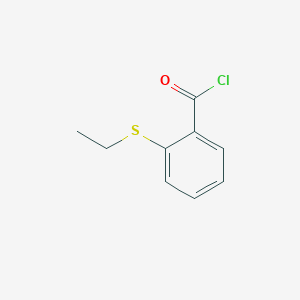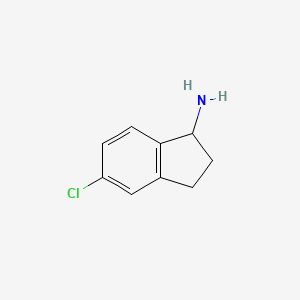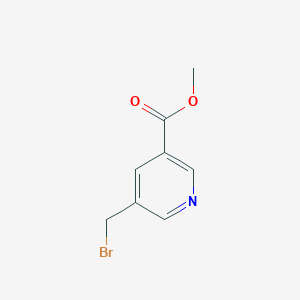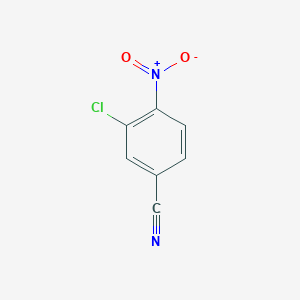
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide
Overview
Description
“N-(2-Hydroxyethyl)-2,2-dimethylpropanamide” is a type of amide compound . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in the biochemistry of life as they are key building blocks of proteins .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as acrylamide derivatives have been synthesized via various methods including solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .Scientific Research Applications
Complex Formation and Spectrophotometric Analysis
- In the presence of surfactant sodium dodecyl sulfonate, Fe(III) and 3-chloro-N-hydroxy-2,2-dimethylpropanamide can form a stable complex useful for spectrophotometric analysis in acetic acid-sodium acetate buffer solution. This method is simple and reliable for determining 3-chloro-N-hydroxy-2,2-dimethylpropanamide in aqueous solutions (Shu, 2011).
Synthesis of Organic Compounds
- N-(2-Hydroxyethyl)-2,2-dimethylpropanamide is involved in the synthesis of various organic compounds, such as 4,4-dimethyl-3-isoxazolidinone, demonstrating its utility in chemical reactions and compound development (Yang Gui-qiu & Yu Chun-rui, 2004).
Extraction of Uranium and Plutonium
- N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) shows selective extraction properties for U(VI) over Pu(IV), indicating its potential use in the nuclear industry for the separation of uranium and plutonium (Ban, Hotoku, & Morita, 2011).
Catalytic Pyrolysis
- N,N-dimethylpropanamide, a related compound, is utilized in catalytic pyrolysis processes for the preparation of other fine chemicals, showcasing the application of these compounds in industrial chemical synthesis (Pu Zhong-wei, 2008).
Structural Analysis and Antibiotic Activity
- Structural analysis of compounds like oxazolomycin, which contains a similar3-hydroxy-2,2-dimethylpropanamide moiety, has revealed preferred conformations and potential antibacterial activity. This research underscores the significance of these compounds in medicinal chemistry and drug development (Bagwell, Moloney, & Thompson, 2008).
Pharmaceutical Applications
- Compounds structurally related to this compound have been studied for their neuroleptic properties and interactionswith dopamine receptors. Such research highlights the potential application of these compounds in the development of novel treatments for mental health disorders, offering insights into their pharmacological properties (Coward et al., 1990).
Hydrogel Development
- Research on hydrogels incorporating components like dimethylaminoethyl methacrylate, which is chemically akin to this compound, demonstrates the application of these compounds in creating pH- and temperature-responsive hydrogels. These materials have significant potential in biomedical fields such as drug delivery and tissue engineering (Xu, Kang, & Neoh, 2006).
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide, also known as N-(2-hydroxyethyl)pivalamide, is a complex organic compoundSimilar compounds such as n-(2-hydroxyethyl)ethylenediamine have been found to act as ligands and metal coordinators .
Mode of Action
It’s worth noting that compounds with similar structures, such as n-(2-hydroxyethyl)ethylenediamine, have been found to interact with their targets through hydrogen bond interactions .
Biochemical Pathways
Related compounds such as n6-(2-hydroxyethyl)-adenosine have been found to have anti-inflammatory effects and can reduce reactive oxygen species generation .
Pharmacokinetics
Similar compounds such as n-(2-hydroxyethyl)pyrrolidine have been studied, and it was found that they have a terminal half-life of 05 hours .
Action Environment
Related compounds such as n-(2-hydroxyethyl)formamide have been used as additives to improve the properties of thermoplastic starch/montmorillonite nanocomposites .
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form stable complexes with metal ions, which can influence its biochemical behavior . The compound’s hydroxyl and amide groups allow it to participate in hydrogen bonding and other interactions, making it a versatile molecule in biochemical studies.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can modulate oxidative stress responses and enhance cell viability under stress conditions . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It has been observed to interact with metal ions, forming stable complexes that can alter enzyme activity . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under physiological conditions but can degrade over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cell viability and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and altered metabolic processes. Understanding these dosage effects is crucial for determining safe and effective usage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydroxylation and other enzymatic reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and potential effects on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be efficiently transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues are important for understanding its therapeutic potential and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
properties
IUPAC Name |
N-(2-hydroxyethyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTGZIJRMJKELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567836 | |
| Record name | N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36556-72-6 | |
| Record name | N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-2,2-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
